N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O/c24-15(8-22-10-18-20-21-22)19-13-7-14(17-9-16-13)23-6-5-11-3-1-2-4-12(11)23/h1-7,9-10H,8H2,(H,16,17,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUKPNVBMBCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting with a suitable precursor, such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed via a Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester.
Tetrazole Introduction: The tetrazole ring can be introduced through a [3+2] cycloaddition reaction between an azide and a nitrile.
Final Coupling: The final step involves coupling the indole-pyrimidine intermediate with the tetrazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted tetrazoles.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine and indole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential interactions with microbial enzymes or receptors, which can lead to inhibition of bacterial growth. Preliminary studies indicate that derivatives containing the indole and tetrazole moieties can exhibit activity against a range of pathogenic bacteria and fungi .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research suggests that indole-based compounds may protect neurons from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrazole group may enhance these effects by modulating neurotransmitter systems or reducing neuroinflammation .
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- Cancer Treatment : A study demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro, showing promise for further development as an anticancer agent .
- Antimicrobial Screening : In another study, derivatives were screened against various bacterial strains, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into new antibiotics .
Mechanism of Action
The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic tryptophan, allowing it to bind to protein active sites, while the tetrazole ring can form strong hydrogen bonds and ionic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Benzothiazole derivatives (e.g., compounds 8a–b) exhibit electron-withdrawing properties due to the sulfur atom, which may alter electronic distribution compared to the nitrogen-rich pyrimidine-indole system .
Tetrazole Positioning :
- The 1H-tetrazol-1-yl group in the target compound and benzothiazole derivatives (8a–b) is linked via an acetamide spacer, whereas in benzimidazole derivatives (e.g., compound 31), the tetrazole is directly fused to the core . This difference may affect solubility and hydrogen-bonding capacity.
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for benzimidazole derivatives, involving carbodiimide (EDCI) coupling of 2-(tetrazolyl)acetic acid to a pyrimidine-indole amine precursor .
- Benzothiazole derivatives (8a–b) employ chloroacetyl chloride intermediates followed by nucleophilic substitution with tetrazole under basic conditions, a route adaptable to the target compound with modifications .
Biological Activity
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- IUPAC Name : this compound
- Molecular Weight : Approximately 254.287 g/mol
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Cell Cycle Arrest : Studies have shown that the compound can induce cell cycle arrest in cancer cells, specifically in the G2/M phase, which is crucial for preventing cancer cell proliferation .
- Apoptosis Induction : The compound has been reported to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent .
- Inhibition of Pro-inflammatory Cytokines : It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are key players in inflammatory processes .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against several cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, cell cycle arrest |
| MCF-7 | 0.34 | Induces apoptosis, tubulin polymerization inhibition |
| HT-29 | 0.86 | Induces apoptosis |
Table 1: Anticancer activity of this compound against various cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
| In Vivo Model | Dose (mg/kg) | Cytokine Inhibition (%) |
|---|---|---|
| Murine Model | 50 | IL-1β: 65%, TNF-α: 70% |
Table 2: Anti-inflammatory activity of this compound in murine models.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with indole and pyrimidine moieties, providing context for the potential applications of this compound:
- Indole Derivatives : Research has shown that indole-containing compounds often exhibit significant anticancer properties due to their ability to modulate various signaling pathways involved in cell proliferation and survival .
- Pyrimidine-Based Inhibitors : Pyrimidine derivatives have been investigated as cyclin-dependent kinase (CDK) inhibitors, showcasing their potential in cancer therapy by halting cell cycle progression .
- Tetrazole Moiety : Compounds with tetrazole rings have been noted for their diverse pharmacological activities, including anti-inflammatory effects, which align with the observed actions of N-(6-(1H-indol-1-yl)pyrimidin-4-y)-2-(1H-tetrazol-1-y)acetamide .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing indole (δ ~7.0–8.5 ppm) and tetrazole (δ ~8.9–9.4 ppm) protons .
- Mass Spectrometry : LC-ESI-MS or SFC-MS verifies molecular weight (e.g., m/z 570 [M+H]⁺ in similar compounds) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve crystal structures, especially for assessing hydrogen-bonding interactions in the tetrazole and acetamide groups .
How can researchers address discrepancies in reported biological activity data?
Q. Advanced
- Assay Standardization : Validate conditions (e.g., cell lines, buffer pH) to ensure reproducibility. For example, antioxidant assays (DPPH/FRAP) in require strict control of radical concentrations .
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Structural Confirmation : Re-analyze batches via X-ray crystallography to confirm no synthetic deviations (e.g., regiochemical isomers) .
What computational strategies support structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular Docking : Use programs like AutoDock to model interactions with targets (e.g., kinases or GPCRs), leveraging the tetrazole’s hydrogen-bonding capacity .
- QSAR Modeling : Incorporate substituent effects (e.g., indole’s hydrophobicity, tetrazole’s acidity) to predict bioactivity. Tools like PASS program in forecast biological potential .
- Metabolic Stability Screening : Evaluate trifluoromethyl or methylpiperazine analogs (as in ) to optimize pharmacokinetics .
How can crystallographic data resolve ambiguities in molecular conformation?
Q. Advanced
- Data Collection : Use high-resolution (<1.0 Å) X-ray data at 296 K to minimize thermal motion artifacts .
- Structure Solution : Apply direct methods (SHELXS-97) for phase determination, followed by SHELXL refinement with anisotropic displacement parameters .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for tetrazole rings) to confirm absence of disorder .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced
- Salt Formation : Convert the free base to hydrochloride or TFA salts (e.g., Example 48 in ) .
- Prodrug Design : Mask the tetrazole as a methyl ester (hydrolyzable in vivo) to enhance membrane permeability .
- Lipophilicity Modulation : Introduce solubilizing groups (e.g., polyethylene glycol chains) while retaining target affinity .
How to troubleshoot low yields in coupling reactions?
Q. Advanced
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(dppf)Cl₂) and ligands (XPhos vs. SPhos) to enhance reactivity .
- Base Selection : Replace CsF with K₃PO₄ for milder conditions, reducing side reactions .
- Microwave Assistance : Accelerate reactions (e.g., 30 min at 150°C) to minimize decomposition .
What are the key considerations for stability studies?
Q. Advanced
- Degradation Pathways : Monitor hydrolysis of the acetamide group (pH-dependent) and tetrazole ring oxidation via LC-MS .
- Storage Conditions : Use inert atmospheres (N₂) and desiccants to prevent moisture-induced decomposition .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm for indole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
